molecular formula C10H11N3S B2503109 1-(3-Cyano-4-methylphenyl)-3-methylthiourea CAS No. 306729-97-5

1-(3-Cyano-4-methylphenyl)-3-methylthiourea

Cat. No.: B2503109
CAS No.: 306729-97-5
M. Wt: 205.28
InChI Key: CLDNZFYJAOICRU-UHFFFAOYSA-N
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Description

1-(3-Cyano-4-methylphenyl)-3-methylthiourea is a thiourea derivative characterized by a 3-cyano-4-methylphenyl substituent attached to the thiourea backbone. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The cyano (-CN) group in this compound introduces strong electron-withdrawing effects, which may influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(3-cyano-4-methylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-4-9(5-8(7)6-11)13-10(14)12-2/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNZFYJAOICRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea typically involves the reaction of 3-cyano-4-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4-methylphenyl)-3-methylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiourea moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3-Cyano-4-methylphenyl)-3-methylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The cyano group and thiourea moiety play crucial roles in its biological activity. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiourea derivatives vary significantly in biological activity based on substituent groups. Below is a comparative analysis of key analogs:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 1-(3-Cyano-4-methylphenyl)-3-methylthiourea is expected to increase electrophilicity compared to chloro (-Cl) or methyl (-CH₃) substituents. This could enhance interactions with nucleophilic residues in enzyme active sites . In contrast, 1-(4-Hexylbenzoyl)-3-methylthiourea () features a hydrophobic hexyl chain, improving lipid solubility and membrane penetration, as reflected in its moderate cytotoxicity (IC₅₀: 179–433 μM) .

Metal Complexation Effects: The Fe(III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea () shows superior binding affinity (-7.64 kcal/mol) and inhibition constants compared to its free ligand. Metal coordination enhances stability and bioactivity, suggesting that 1-(3-Cyano-4-methylphenyl)-3-methylthiourea could benefit from similar complexation strategies .

Substituent Position and Bioactivity: 1-(6-chloropyridin-3-yl)-3-methylthiourea () replaces the phenyl ring with a pyridinyl group, which may improve solubility and target specificity due to nitrogen’s hydrogen-bonding capacity.

Cytotoxicity and Mechanism of Action

  • 1-(4-Hexylbenzoyl)-3-methylthiourea exhibits broad-spectrum cytotoxicity against breast (T47D, MCF-7) and cervical (HeLa) cancer cells, though with higher IC₅₀ values than standard drugs like hydroxyurea .
  • The Fe(III) complex () demonstrates enhanced activity due to multiple hydrogen bonds and hydrophobic interactions with the 2EUD receptor, highlighting the importance of substituent geometry in target binding .
  • 1-(3-Cyano-4-methylphenyl)-3-methylthiourea’s cyano group may facilitate stronger interactions with enzymes like ribonucleotide reductase, similar to dichlorobenzoyl derivatives, but this requires experimental validation.

Physicochemical Properties

  • Lipophilicity and Permeability: Hydrophobic groups (e.g., hexylbenzoyl) improve membrane permeability but may reduce aqueous solubility. The cyano group in the target compound could balance lipophilicity and solubility, though this depends on its position and local electronic environment .
  • Synthetic Yields :
    • Thiourea derivatives are typically synthesized via reflux methods with yields >90% (e.g., 97.58% for the Fe(III) complex in ), suggesting efficient routes for scaling up the target compound .

Biological Activity

1-(3-Cyano-4-methylphenyl)-3-methylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of the cyano and methyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Cyano-4-methylphenyl)-3-methylthiourea exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiourea could inhibit the growth of various bacteria, including resistant strains such as MRSA.

Compound MIC (µg/mL) Target Bacteria
1-(3-Cyano-4-methylphenyl)-3-methylthiourea32Staphylococcus aureus (MRSA)
Thiourea derivative X16Escherichia coli
Thiourea derivative Y64Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that 1-(3-Cyano-4-methylphenyl)-3-methylthiourea exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa20Induction of apoptosis
A54915Cell cycle arrest
MCF-7 (breast cancer)25Inhibition of proliferation

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including 1-(3-Cyano-4-methylphenyl)-3-methylthiourea, against clinical isolates. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In another study, the cytotoxicity of the compound was assessed using MTT assays across multiple cancer cell lines. The results highlighted its selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

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